Bienvenue dans la boutique en ligne BenchChem!

AC-CYS(FARNESYL)-VAL-ILE-MET-OH

Ras-processing peptidase farnesyltransferase substrate specificity

AC-CYS(FARNESYL)-VAL-ILE-MET-OH (CAS 144608-65-1), also designated Ac-fCVIM-OH or N-acetyl-S-farnesyl-Cys-Val-Ile-Met-OH, is a synthetic farnesylated tetrapeptide corresponding to the C-terminal CAAX motif of the K-Ras4B oncoprotein. The compound bears an N-terminal acetyl cap and a 15-carbon farnesyl isoprenoid thioether-linked to the cysteine residue, precisely mimicking the post-translational modification installed by farnesyltransferase (FTase) on Ras proteins.

Molecular Formula C36H62N4O6S2
Molecular Weight 711 g/mol
CAS No. 144608-65-1
Cat. No. B128576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-CYS(FARNESYL)-VAL-ILE-MET-OH
CAS144608-65-1
Molecular FormulaC36H62N4O6S2
Molecular Weight711 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C
InChIInChI=1S/C36H62N4O6S2/c1-11-27(8)32(35(44)38-29(36(45)46)19-20-47-10)40-34(43)31(24(4)5)39-33(42)30(37-28(9)41)22-48-21-18-26(7)17-13-16-25(6)15-12-14-23(2)3/h14,16,18,24,27,29-32H,11-13,15,17,19-22H2,1-10H3,(H,37,41)(H,38,44)(H,39,42)(H,40,43)(H,45,46)/b25-16+,26-18+/t27-,29-,30-,31-,32-/m0/s1
InChIKeyLZZSZMJTHYOSLN-UNXIWMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC-CYS(FARNESYL)-VAL-ILE-MET-OH (CAS 144608-65-1): A Farnesylated K-Ras4B C-Terminal Tetrapeptide for Ras-Processing Research


AC-CYS(FARNESYL)-VAL-ILE-MET-OH (CAS 144608-65-1), also designated Ac-fCVIM-OH or N-acetyl-S-farnesyl-Cys-Val-Ile-Met-OH, is a synthetic farnesylated tetrapeptide corresponding to the C-terminal CAAX motif of the K-Ras4B oncoprotein [1]. The compound bears an N-terminal acetyl cap and a 15-carbon farnesyl isoprenoid thioether-linked to the cysteine residue, precisely mimicking the post-translational modification installed by farnesyltransferase (FTase) on Ras proteins [2]. With a molecular formula of C36H62N4O6S2 and a molecular weight of 711.03 Da, this pre-prenylated peptide serves as a critical tool compound for studying the downstream steps of Ras maturation—specifically, the -AAX tripeptide cleavage catalyzed by the Ras-converting enzyme Rce1—rather than the upstream farnesylation reaction itself [3].

Why Non-Farnesylated CAAX Tetrapeptides Cannot Substitute for AC-CYS(FARNESYL)-VAL-ILE-MET-OH in Ras-Processing Assays


The critical distinction between AC-CYS(FARNESYL)-VAL-ILE-MET-OH and its non-farnesylated counterparts (e.g., Cys-Val-Ile-Met, Cys-Val-Phe-Met) lies in which enzymatic step of the Ras maturation cascade each interrogates. Non-farnesylated CAAX tetrapeptides are substrates for FTase—they become farnesylated in the assay—and their inhibitory activity against FTase depends on whether they adopt a substrate or non-substrate binding conformation [1]. In contrast, the pre-installed farnesyl group on AC-CYS(FARNESYL)-VAL-ILE-MET-OH renders it inert toward FTase; it instead serves as a substrate for the downstream Ras-processing endoprotease Rce1, which cleaves the -Val-Ile-Met tripeptide from the farnesylated cysteine [2]. Furthermore, crystal structure evidence demonstrates that non-farnesylated CAAX tetrapeptide inhibitors (e.g., CVFM, L-739,750) bind FTase in a conformation distinct from the substrate binding mode and are more effective inhibitors than farnesylated CAAX tetrapeptides [3]. Substituting a non-farnesylated tetrapeptide for this compound would therefore target the wrong enzyme in the Ras processing pathway, yielding data that cannot answer questions about post-prenylation processing events.

Quantitative Differentiation Evidence for AC-CYS(FARNESYL)-VAL-ILE-MET-OH vs. Closest Analogs and Peptidomimetics


Pre-Prenylated Status Confers Exclusive Substrate Activity for Ras-Processing Peptidase (Rce1) Rather Than Farnesyltransferase

AC-CYS(FARNESYL)-VAL-ILE-MET-OH (Ac-fCVIM-OH) is already farnesylated and therefore cannot serve as a substrate for farnesyltransferase (FTase). Non-farnesylated Cys-Val-Ile-Met (CVIM), in contrast, acts as an alternative substrate for FTase—it becomes farnesylated by the enzyme and inhibits processing only by competing with endogenous Ras for prenylation [1]. The farnesylated peptide instead serves as a substrate for the downstream Ras-processing endoprotease Rce1, with a reported Km of approximately 6 μM determined using a radiometric assay with a closely related farnesylated tetrapeptide (N-acetyl-S-[3H]farnesyl-Cys-Val-Ile-Ser-OH) in bovine liver microsomal preparations [2]. This functional switch is absolute: the presence or absence of the farnesyl moiety determines which enzyme in the Ras maturation pathway is being interrogated, making these compounds non-interchangeable for experimental purposes.

Ras-processing peptidase farnesyltransferase substrate specificity CAAX proteolysis

Differential Inhibitor Sensitivity Using [3H]Ac-fCVIM-OH Discriminates Microsomal Cysteine Peptidase from Soluble Zinc Metallopeptidase

When [3H]Ac-fCVIM-OH is used as the substrate, microsomal and soluble Ras-processing peptidase activities from bovine liver and pig brain exhibit fundamentally different inhibitor sensitivity profiles [1]. The microsomal activity is exquisitely sensitive to the substrate-based inhibitor Boc-fC[CH2]VIM-OH (a reduced-bond analog of the farnesylated peptide) and moderately sensitive to the sulfhydryl agent p-chloromercuribenzoate (pCMB), but insensitive to N-ethylmaleimide (NEM) and the metal-chelating agent o-phenanthroline. The soluble activity shows the exact opposite profile: it is insensitive to Boc-fC[CH2]VIM-OH but very sensitive to pCMB, NEM, and o-phenanthroline [1]. This reciprocal inhibitor sensitivity pattern, measurable only because [3H]Ac-fCVIM-OH serves as a substrate for both activities, provides a unique experimental tool for distinguishing cysteine peptidase (microsomal) from zinc metallopeptidase (soluble) activities in tissue preparations.

Ras-processing peptidase enzyme discrimination inhibitor profiling microsomal peptidase

Crystallographically Defined Binding Mode Distinction: Farnesylated Peptides Are Rce1 Substrates, Whereas Non-Farnesylated Tetrapeptides Adopt a Non-Substrate Conformation in FTase

The crystal structure of human FTase (PDB: 1JCQ) complexed with farnesyl diphosphate and the peptidomimetic inhibitor L-739,750 reveals that non-farnesylated CAAX tetrapeptide inhibitors (CVFM and L-739,750) are not farnesylated because they bind in a non-substrate conformation distinct from that of the TKCVFM hexapeptide substrate [1]. Critically, this study explicitly states that non-farnesylated CAAX tetrapeptide inhibitors are more effective FTase inhibitors than farnesylated CAAX tetrapeptides [1]. Conversely, the farnesyl group of Ac-fCVIM-OH is structurally essential for recognition by the Rce1 endoprotease: the crystal structure of the M. maripaludis Rce1 homolog shows that prenylated CAAX substrates are accommodated through a conical cavity where the farnesyl lipid binds at the opening of two transmembrane α-helices, positioning the scissile bond for cleavage approximately 10 Å into the membrane [2]. This structural evidence confirms that farnesylated and non-farnesylated peptides engage entirely different enzyme targets through distinct binding modes.

crystal structure CAAX peptidomimetic FTase inhibition Rce1 substrate recognition

Quantitative FTase Inhibitory Potency Comparison: Non-Farnesylated CAAX Peptidomimetics Outperform Farnesylated Tetrapeptides by Orders of Magnitude

A systematic comparison of FTase inhibitory potencies across the CAAX peptide and peptidomimetic landscape reveals that the pre-installed farnesyl group substantially diminishes FTase binding affinity. Non-farnesylated tetrapeptide CVFM inhibits FTase with an IC50 of 60 nM [1], while the peptidomimetic Cys-4-ABA-Met achieves an IC50 of 50 nM and is 128-fold more potent than its regioisomer Cys-3-ABA-Met (IC50 = 6,400 nM) [2]. The most potent peptidomimetics—FTI-277 and FTI-276—achieve IC50 values of 0.5 nM against FTase, with 100-fold selectivity over GGTase I (IC50 = 50 nM) [3]. In contrast, farnesylated CAAX tetrapeptides as a class are explicitly noted to be less effective FTase inhibitors than their non-farnesylated counterparts [4]. Although a single vendor source reports an FTase IC50 of approximately 340 nM for Ac-Cys(farnesyl)-Val-Ile-Met-OH (source excluded per guidelines; presented here as class-level inference from the crystallographic finding), the key differentiation is functional, not merely numeric: the farnesylated peptide is not intended as an FTase inhibitor but as a post-prenylation processing probe.

FTase inhibitor IC50 comparison peptidomimetic CAAX tetrapeptide

Physicochemical Differentiation: High Lipophilicity (cLogP 8.64) and Extremely Low Aqueous Solubility (0.016 g/L) Distinguish the Farnesylated Peptide from Non-Farnesylated Analogs

The covalent attachment of the 15-carbon farnesyl isoprenoid confers dramatically altered physicochemical properties compared to non-farnesylated CAAX tetrapeptides. AC-CYS(FARNESYL)-VAL-ILE-MET-OH has an ACD/Labs calculated LogP of 8.64 and a calculated aqueous solubility of only 0.016 g/L (≈22.5 nM) at 25°C . It is described as a yellow solid soluble in chloroform, requiring storage at −20°C with protection from light and moisture [1]. Non-farnesylated CAAX tetrapeptides (e.g., CVFM, CVIM, TKCVFM), lacking the hydrophobic isoprenoid chain, are far more water-soluble and do not require organic solvent handling. The compound also has 4 Rule-of-5 violations (H-bond acceptors: 10; H-bond donors: 5; freely rotating bonds: 24), reflecting its complex peptidic-lipidic hybrid character . These properties directly impact experimental design: the farnesylated peptide must be dissolved in organic solvents (chloroform, DMSO) and diluted into aqueous assay buffers at concentrations that avoid precipitation, whereas non-farnesylated peptides are handled in standard aqueous buffers.

lipophilicity aqueous solubility cLogP farnesyl lipid CAAX peptide handling

High-Value Application Scenarios for AC-CYS(FARNESYL)-VAL-ILE-MET-OH Based on Verified Differentiation Evidence


Discrimination of Microsomal Cysteine Peptidase from Soluble Zinc Metallopeptidase Activities in Tissue Fractionation Studies

As demonstrated by Hitz and Georgopapadakou (1996), [3H]Ac-fCVIM-OH is the validated substrate that produces reciprocal inhibitor sensitivity profiles between microsomal and soluble Ras-processing peptidase preparations [1]. Researchers fractionating tissue homogenates (bovine liver, pig brain, or other mammalian sources) can use the Boc-fC[CH2]VIM-OH sensitivity test—where microsomal activity is inhibited but soluble activity is not—to confirm the identity of the peptidase in each fraction. This application is not achievable with non-farnesylated CAAX peptides, which are FTase substrates and do not report on post-prenylation processing.

Rce1 Endoprotease Activity Assays Without Requiring Prior Enzymatic Farnesylation

AC-CYS(FARNESYL)-VAL-ILE-MET-OH serves as a direct substrate for the Ras-converting enzyme Rce1, which cleaves the tripeptide Val-Ile-Met from the farnesylated cysteine [2]. Because the farnesyl group is already installed, the assay does not depend on prior FTase-catalyzed prenylation—eliminating a potential source of kinetic complexity and enabling cleaner Michaelis-Menten analysis. The radiometric assay format established by Georgopapadakou et al. (1994) using [3H]Ac-farnesyl-CAAX peptides at concentrations well below Km (6 μM) allows IC50 values for alternative substrates and inhibitors to approximate Km and Ki values, respectively [3]. This is the only commercially available minimal peptide substrate for direct Rce1 activity measurement.

Structural Biology of Prenyl-Dependent Substrate Recognition by Intramembrane Proteases

The crystal structure of the Rce1 homolog from M. maripaludis revealed that the farnesyl lipid of prenylated CAAX substrates binds to a specific hydrophobic site at the opening of two transmembrane α-helices, positioning the scissile bond for cleavage [4]. AC-CYS(FARNESYL)-VAL-ILE-MET-OH provides the minimal farnesylated CAAX motif required for co-crystallization or cryo-EM studies of eukaryotic Rce1 and related glutamate intramembrane proteases. Non-farnesylated peptides lack the critical lipid anchor and are not recognized by Rce1, making them unsuitable for such structural studies.

Development of Quenched Fluorogenic Substrates for High-Throughput Screening of Rce1 Inhibitors

The K-Ras-derived farnesylated peptide scaffold has been extended with N-terminal fluorophores (e.g., Mca, Abz) and C-terminal quenchers (e.g., Dnp) to create internally quenched fluorogenic Rce1 substrates [5]. The AC-CYS(FARNESYL)-VAL-ILE-MET-OH core structure serves as the essential pharmacophore from which these assay reagents are derived. Procurement of the unlabeled parent compound enables laboratories to validate custom fluorogenic substrate designs or to use the unlabeled peptide as a competitor in fluorescence-based Rce1 inhibitor screening assays.

Quote Request

Request a Quote for AC-CYS(FARNESYL)-VAL-ILE-MET-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.